N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide
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Overview
Description
N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide is a complex organic compound that features a unique structure combining an indole, pyridine, and furan moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Formation: The pyridine ring can be constructed via Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The indole and pyridine intermediates are then coupled using a suitable linker, such as a propanoyl group, under conditions that facilitate amide bond formation.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl and pyridine sites.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The indole and pyridine rings can bind to various receptors or enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl-1,1-biphenyl-2-sulfonamide
- 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-((1R,2R)-2-hydroxycyclopentyl)amino-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide is unique due to its combination of indole, pyridine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1-oxopropan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14(23-20(25)16-8-11-27-13-16)21(26)24-9-6-15(7-10-24)18-12-22-19-5-3-2-4-17(18)19/h2-6,8,11-14,22H,7,9-10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOIGKTLMVXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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